molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No. B1270134
CAS RN: 78587-72-1
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 2-(3-amino-4-hydroxyphenyl)acetate often involves complex reactions, including the formation of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid and similar compounds. These syntheses are characterized by specific reactions and are analyzed using techniques such as NMR, IR spectroscopy, and crystallography to confirm the structure of the synthesized compounds (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals intricate details about their configuration. For instance, X-ray crystallography has shown that some compounds related to Methyl 2-(3-amino-4-hydroxyphenyl)acetate crystallize in specific configurations, demonstrating the importance of molecular interactions such as hydrogen bonding and the roles of carboxylate and phenolic groups in determining structure (Báthori & Bourne, 2009).

Chemical Reactions and Properties

Scientific Research Applications

1. Anticancer Drug Research

Methyl 2-(3-amino-4-hydroxyphenyl)acetate and related compounds have been explored for their potential as anticancer drugs. A study by Basu Baul et al. (2009) focused on the synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes showed significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer agents (Basu Baul et al., 2009).

2. Amino Acid Biosynthesis

Research by Sauer et al. (1975) on mixed rumen microorganisms showed that these organisms incorporated labelled acetate into amino acids, demonstrating the role of acetates like Methyl 2-(3-amino-4-hydroxyphenyl)acetate in amino acid biosynthesis. This study provides insights into the metabolic pathways involving acetates in microbial cultures (Sauer et al., 1975).

3. Synthesis of Piperidines

A study by Salgado et al. (2019) described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts. This research shows the applicability of methyl 2-(3-amino-4-hydroxyphenyl)acetate derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Salgado et al., 2019).

4. Synthesis of Pharmaceutical Intermediates

Teng Da-wei (2011) described the synthesis of 4-Chloro-2-hydroxyacetophenone, which is related to Methyl 2-(3-amino-4-hydroxyphenyl)acetate, indicating its use in the production of pharmaceutical intermediates. This highlights the compound's role in the synthesis of medically relevant molecules (Teng Da-wei, 2011).

5. Development of Colorimetric Sensors

Research by Suryanti et al. (2020) involved the development of a colorimetric anion sensor based on a compound structurally similar to Methyl 2-(3-amino-4-hydroxyphenyl)acetate. The study demonstrated its application in detecting oxyanions, indicating its potential in analytical chemistry (Suryanti et al., 2020).

Safety And Hazards

“Methyl 2-(3-amino-4-hydroxyphenyl)acetate” is associated with several hazard statements including H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDWEWFQRUWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363067
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

CAS RN

78587-72-1
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl(4-hydroxy-3-nitrophenyl)acetate [from step 3] (48.9 g, 0.23 mole) and 5% palladium on carbon were suspended in methanol and the resulting mixture was hydrogenated until all the starting material had been consumed. The reaction mixture was filtered to remove the catalyst and the filtercake was washed with methanol. The combined filtrate and washings were concentrated in vacuo, affording methyl(3-amino-4-hydroxyphenyl)acetate as a solid (41.0 g).
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48.9 g
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Synthesis routes and methods II

Procedure details

Methyl-2-(4-hydroxy-3-nitrophenyl)acetate (2.31 g, 10.9 mmol) was dissolved in THF (20 mL) and MeOH (20 mL) and 10% palladium on carbon (210 mg) was added slowly at RT. The reaction mixture was hydrogenated for 2 h at 39 psi hydrogen pressure, filtered through Celite and washed with MeOH. The solvent was removed under a vacuum and the residue purified by means of column chromatography (n-hexane/EA=2:1).
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2.31 g
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20 mL
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210 mg
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Methyl 4-hydroxy-3-nitrophenylacetate (52.2 g, 0.247 mol) was dissolved in methanol (400 ml) and the resultant solution was then hydrogenated at 5 bar over a 5% w/w palladium on carbon catalyst. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. Trituration with hexane gave methyl 3-amino-4-hydroxyphenylacetate (43.4 g).
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52.2 g
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400 mL
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Synthesis routes and methods V

Procedure details

Methyl 4-hydroxy-3-nitrophenylacetate (2.15 g, 10.1 mmol) and 5% palladium/carbon (2.15 g) were suspended in methanol (100 ml). The resulting suspension was subjected to catalytic hydrogenation for 20 hours under stirring at room temperature and normal pressure. The catalyst was then filtered off from the reaction mixture. The filtrate was distilled under reduced pressure to remove the solvent, whereby the title compound (1.72 g, 93%) was obtained as a brown solid (this compound was provided for the subsequent reaction without further purification).
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2.15 g
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100 mL
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2.15 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3-amino-4-hydroxyphenyl)acetate
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Methyl 2-(3-amino-4-hydroxyphenyl)acetate
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Methyl 2-(3-amino-4-hydroxyphenyl)acetate
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Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Citations

For This Compound
4
Citations
R Ayoub, J Jilani, Q Jarrar, R Alani, C Ardianto… - Molecules, 2022 - mdpi.com
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were synthesized, and their structures were confirmed by …
Number of citations: 4 www.mdpi.com
A Messore, VN Madia, L Pescatori… - Journal of medicinal …, 2018 - ACS Publications
Heparanase is the only mammalian endo-β-d-glucuronidase involved in a variety of major diseases. The up-regulation of heparanase expression increases tumor size, angiogenesis, …
Number of citations: 22 pubs.acs.org
VN Madia, A Messore, L Pescatori… - Journal of medicinal …, 2018 - ACS Publications
Heparanase is the sole mammalian enzyme capable of cleaving glycosaminoglycan heparan sulfate side chains of heparan sulfate proteoglycans. Its altered activity is intimately …
Number of citations: 34 pubs.acs.org
R Duroux, N Renault, JE Cuelho… - Journal of Enzyme …, 2017 - Taylor & Francis
The development of adenosine A 2A receptor antagonists has received much interest in recent years for the treatment of neurodegenerative diseases. Based on docking studies, a new …
Number of citations: 15 www.tandfonline.com

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